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Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming

the purity of 2-Bromo-4-methyl-1-nitrobenzene. By presenting experimental data alongside

data for common impurities and isomers, this document serves as a practical resource for the

unambiguous identification and quality control of this important chemical intermediate.

Introduction
2-Bromo-4-methyl-1-nitrobenzene is a key building block in the synthesis of various

pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can

significantly impact the yield, safety, and efficacy of the final product. Spectroscopic analysis

offers a powerful and non-destructive means of assessing the purity of this compound. This

guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparison of Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for 2-
Bromo-4-methyl-1-nitrobenzene and key comparative compounds: its structural isomer 4-

Bromo-2-methyl-1-nitrobenzene and a potential process impurity, 2-Bromo-4-methylaniline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison
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Compound
¹H NMR Chemical Shifts (δ,
ppm)

¹³C NMR Chemical Shifts
(δ, ppm)

2-Bromo-4-methyl-1-

nitrobenzene

8.05 (d, J=2.0 Hz, 1H, H-3),

7.65 (dd, J=8.4, 2.0 Hz, 1H, H-

5), 7.35 (d, J=8.4 Hz, 1H, H-6),

2.40 (s, 3H, -CH₃)

149.5 (C-1), 138.0 (C-4), 135.5

(C-5), 132.0 (C-3), 125.0 (C-6),

118.0 (C-2), 20.5 (-CH₃)

4-Bromo-2-methyl-1-

nitrobenzene

7.80 (d, J=8.5 Hz, 1H), 7.50 (d,

J=1.9 Hz, 1H), 7.30 (dd, J=8.5,

1.9 Hz, 1H), 2.55 (s, 3H)

150.0, 137.5, 134.0, 130.0,

128.5, 120.0, 18.0

2-Bromo-4-methylaniline[1][2]

7.10 (d, J=1.5 Hz, 1H), 6.85

(dd, J=8.0, 1.5 Hz, 1H), 6.60

(d, J=8.0 Hz, 1H), 4.50 (br s,

2H, -NH₂), 2.20 (s, 3H, -CH₃)

144.0, 132.5, 130.0, 118.0,

115.5, 109.0, 17.0

Note: Data for 2-Bromo-4-methyl-1-nitrobenzene and 4-Bromo-2-methyl-1-nitrobenzene are

predicted values based on established NMR principles, as comprehensive experimental data is

not readily available in public databases.

Table 2: FTIR and Mass Spectrometry Data Comparison
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Compound
Key FTIR Absorptions
(cm⁻¹)

Mass Spectrometry (m/z,
fragmentation pattern)

2-Bromo-4-methyl-1-

nitrobenzene

3100-3000 (Ar C-H), 2950-

2850 (Alkyl C-H), 1590, 1480

(Ar C=C), 1520, 1345 (N-O

stretch), 1050 (C-Br)

M⁺•: 215/217 (1:1), [M-NO₂]⁺:

169/171, [M-Br]⁺: 136, [C₇H₆]⁺:

90

4-Bromo-2-methyl-1-

nitrobenzene

3100-3000 (Ar C-H), 2950-

2850 (Alkyl C-H), 1600, 1470

(Ar C=C), 1525, 1350 (N-O

stretch), 1040 (C-Br)

M⁺•: 215/217 (1:1), [M-NO₂]⁺:

169/171, [M-Br]⁺: 136, [C₇H₆]⁺:

90

2-Bromo-4-methylaniline[1]

3450, 3350 (N-H stretch),

3100-3000 (Ar C-H), 2950-

2850 (Alkyl C-H), 1620, 1500

(Ar C=C), 1270 (C-N stretch),

1030 (C-Br)

M⁺•: 185/187 (1:1), [M-Br]⁺:

106

Note: Fragmentation patterns are predicted based on common fragmentation rules for

aromatic, nitro, and halogenated compounds.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of the 2-Bromo-4-methyl-1-nitrobenzene sample

in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated

solvent in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Obtain a single-pulse spectrum with a 90° pulse width.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylaniline
https://www.benchchem.com/product/b189583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data with an exponential window function and Fourier transform.

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Obtain a proton-decoupled spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Process the data with an exponential window function and Fourier transform.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)

in an agate mortar and pestle. Press the resulting powder into a transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Record the spectrum using an FTIR spectrometer.

Data Acquisition:

Collect the spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.

Record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or by gas

chromatography (GC-MS) for volatile samples.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 40 to 400 using a quadrupole or time-of-flight

(TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The

presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a nearly

1:1 ratio.
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Caption: Workflow for spectroscopic purity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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